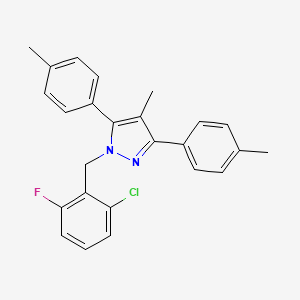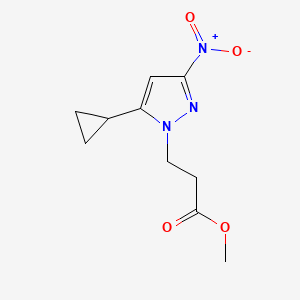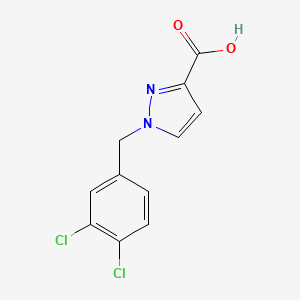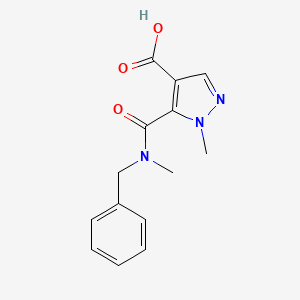
5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-2-(4-メチル-1H-ピラゾール-1-イル)アニリンは、メチル基で置換されたピラゾール環と、塩素原子で置換されたアニリン部分を特徴とする複素環式化合物です。
2. 製法
合成経路と反応条件: 5-クロロ-2-(4-メチル-1H-ピラゾール-1-イル)アニリンの合成は、一般的に5-クロロ-2-ニトロアニリンと4-メチル-1H-ピラゾールを還元条件下で反応させることで行われます。ニトロ基はアミンに還元され、ピラゾール環は求核置換反応によって導入されます。
工業的製造方法: この化合物の工業的製造方法には、ニトロ化、還元、環化反応を含む多段階合成プロセスが用いられる場合があります。触媒の使用と最適化された反応条件により、収率と純度を向上させることができます。
反応の種類:
酸化: この化合物は酸化反応を受け、さまざまな酸化誘導体を生成する可能性があります。
還元: 還元反応は、化合物に存在する官能基をさらに修飾する可能性があります。
置換: アニリン部分の塩素原子は他の求核剤で置換することができ、さまざまな置換生成物を生成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノン誘導体を生成する可能性がありますが、置換反応はさまざまな置換アニリンを生成する可能性があります。
4. 科学研究における用途
化学: 化学において、5-クロロ-2-(4-メチル-1H-ピラゾール-1-イル)アニリンは、より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。これは、さまざまな官能化ピラゾールとアニリンの前駆体として役立ちます。
生物学: この化合物は、特に酵素阻害剤と受容体モジュレーターの研究において、生物学的研究に潜在的な用途があります。その構造的特徴により、生物活性分子の開発の候補となっています。
医学: 医薬品化学において、この化合物は、創薬におけるファーマコフォアとしての可能性について調査されています。それは特定の病気に対して活性がある可能性があり、創薬のための貴重なリード化合物となっています。
産業: 産業部門では、5-クロロ-2-(4-メチル-1H-ピラゾール-1-イル)アニリンは、染料、顔料、その他の特殊化学品の製造に使用されます。その独特の構造により、特定の特性を持つ材料の開発が可能になります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-methyl-1H-pyrazole under reductive conditions. The nitro group is reduced to an amine, and the pyrazole ring is introduced through nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chlorine atom in the aniline moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted anilines.
科学的研究の応用
Chemistry: In chemistry, 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazoles and anilines.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit activity against certain diseases, making it a valuable lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
5-クロロ-2-(4-メチル-1H-ピラゾール-1-イル)アニリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。この化合物は、結合相互作用を通じて酵素活性を阻害したり、受容体機能を調節したりする可能性があります。関与する経路は、特定の生物学的状況と標的分子によって異なります。
類似化合物:
2-(4-メチル-1H-ピラゾール-1-イル)アニリン: 塩素置換がありません。これは、その反応性と生物活性に影響を与える可能性があります。
5-クロロ-2-(1H-ピラゾール-1-イル)アニリン: 類似の構造ですが、メチル基がありません。これは、異なる化学的および生物学的特性につながります。
4-クロロ-2-(4-メチル-1H-ピラゾール-1-イル)アニリン: 異なる位置での塩素置換。これは、その反応性と用途に影響を与える可能性があります。
独自性: 5-クロロ-2-(4-メチル-1H-ピラゾール-1-イル)アニリンにおける塩素原子とメチル基の両方の存在は、電子効果と立体効果のユニークな組み合わせを提供します。
類似化合物との比較
2-(4-methyl-1H-pyrazol-1-yl)aniline: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-chloro-2-(1H-pyrazol-1-yl)aniline: Similar structure but without the methyl group, leading to different chemical and biological properties.
4-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline: Chlorine substitution at a different position, which can influence its reactivity and applications.
Uniqueness: The presence of both the chlorine atom and the methyl group in 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline provides a unique combination of electronic and steric effects
特性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
5-chloro-2-(4-methylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3 |
InChIキー |
IKSRYBHOJDVLQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10910677.png)
![3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10910684.png)
![(2,6-Dimethylmorpholin-4-yl){4-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10910691.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10910704.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B10910717.png)




![4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910766.png)
![2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B10910772.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910776.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10910784.png)
